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Cat. No.: B1252870
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Introduction

Ent-Spathulenol is a naturally occurring tricyclic sesquiterpenoid alcohol that has garnered
interest within the scientific community due to its presence in the essential oils of various plants
and its potential biological activities. This technical guide provides a comprehensive overview
of the molecular structure of Ent-Spathulenol, including its key physicochemical properties
and the experimental methodologies employed in its structural elucidation.

Molecular Structure and Properties

Ent-Spathulenol is characterized by a unique tricyclic carbon skeleton, which consists of a
cyclopropane ring fused to a seven-membered ring, which is in turn fused to a five-membered
ring. The molecule possesses the chemical formula CisH240.[1] It is classified as a tertiary
alcohol, with a hydroxyl group attached to a quaternary carbon.[1]

The systematic IUPAC name for Ent-Spathulenol is (1aR,4aR,7S,7aR,7bR)-1,1,7-trimethyl-4-
methylidene-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropalh]azulen-7-ol.[1] The structure
incorporates three chiral centers, leading to the specific stereochemistry denoted by the "ent-"
prefix, indicating it is the enantiomer of spathulenol.

Table 1: Physicochemical Properties of Ent-Spathulenol
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Property Value Source
Molecular Formula C15H240 [1]
Molecular Weight 220.35 g/mol [1]
CAS Registry Number 6750-60-3 (for Spathulenol) [1]
Appearance Colorless, viscous liquid [2]
Odor Earthy-aromatic [2]
Taste Bitter-spicy [2]

Experimental Protocols for Structural Elucidation

The determination of the intricate molecular structure of Ent-Spathulenol has relied on a
combination of spectroscopic techniques and, historically, chemical degradation methods. The
initial isolation and structural characterization of its enantiomer, spathulenol, was first reported
in 1976.[2] Modern structural analysis typically involves the following key experimental
protocols:

Isolation from Natural Sources

e Plant Material Extraction: The essential oil is typically extracted from the plant material (e.qg.,
leaves, flowers) via steam distillation or solvent extraction.

o Chromatographic Separation: The crude essential oil is subjected to column chromatography
on silica gel or alumina. A gradient elution system, often employing a mixture of non-polar
(e.g., hexane) and progressively more polar (e.g., ethyl acetate) solvents, is used to
separate the different components.

o Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer
chromatography (TLC) or gas chromatography (GC) to identify those containing Ent-
Spathulenol.

o Final Purification: The enriched fractions are further purified using techniques such as
preparative TLC or high-performance liquid chromatography (HPLC) to yield pure Ent-
Spathulenol.
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Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for
elucidating the carbon-hydrogen framework of organic molecules.

e 1H NMR (Proton NMR): Provides information about the chemical environment and
connectivity of hydrogen atoms. Key signals for Ent-Spathulenol include those for the
methyl groups, the exocyclic methylene protons, and the methine protons of the ring system.

e 13C NMR (Carbon-13 NMR): Determines the number of unique carbon atoms and their
chemical environments. The spectrum of Ent-Spathulenol will show distinct signals for the
methyl, methylene, methine, and quaternary carbons, including the carbon bearing the
hydroxyl group and the olefinic carbons of the exocyclic double bond.

e 2D NMR Techniques (COSY, HSQC, HMBC): These experiments are crucial for establishing
the connectivity between protons (COSY), directly attaching protons to carbons (HSQC), and
long-range correlations between protons and carbons (HMBC). This collective data allows for
the unambiguous assignment of all proton and carbon signals and confirms the tricyclic ring
system.

Mass Spectrometry (MS): MS provides information about the molecular weight and
fragmentation pattern of the molecule.

e Electron lonization (EI-MS): The mass spectrum of Ent-Spathulenol will show a molecular
ion peak (M*) corresponding to its molecular weight. The fragmentation pattern provides
clues about the structural motifs present in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present.
The IR spectrum of Ent-Spathulenol will exhibit a characteristic broad absorption band in the
region of 3200-3600 cm~1* due to the O-H stretching of the alcohol group, and a peak around
1640 cm~1 corresponding to the C=C stretching of the exocyclic methylene group.

X-ray Crystallography: The definitive determination of the three-dimensional structure and
absolute stereochemistry of a crystalline compound is achieved through single-crystal X-ray
diffraction. For Ent-Spathulenol, which is often an oil, a crystalline derivative would need to be
prepared. This technique provides precise bond lengths, bond angles, and the spatial
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arrangement of all atoms in the molecule, confirming the tricyclic structure and the relative and
absolute configuration of the chiral centers.

Logical Relationship of Structural Elucidation

The process of determining the molecular structure of Ent-Spathulenol follows a logical
workflow, beginning with its isolation and culminating in the detailed mapping of its atomic
arrangement.

Structural Elucidation Workflow for Ent-Spathulenol.

This in-depth understanding of the molecular structure of Ent-Spathulenol is fundamental for
further research into its synthesis, biological activity, and potential applications in drug
development and other scientific fields. The combination of these robust analytical techniques
provides a high degree of confidence in the assigned structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Spathulenol | C15H240 | CID 92231 - PubChem [pubchem.ncbi.nlm.nih.gov]
e 2. Spathulenol - Wikipedia [en.wikipedia.org]

 To cite this document: BenchChem. [Unveiling the Tricyclic Architecture of Ent-Spathulenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1252870#what-is-the-molecular-structure-of-ent-
spathulenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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